molecular formula C14H18ClN3O3 B12331259 5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride

5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride

Cat. No.: B12331259
M. Wt: 311.76 g/mol
InChI Key: NKKUNGAMPOLMSS-UHFFFAOYSA-N
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Description

5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is a derivative of barbituric acid, featuring an aminobutyl and phenyl group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride can be achieved through multiple synthetic pathways. One common method involves the reaction of phenobarbital with 4-aminobutylamine under controlled conditions to introduce the aminobutyl group . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the hydrogenation of 5-(3-cyanopropyl) hydantoin in the presence of a catalyst and ammonia . This method ensures a high yield and purity of the final product, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminobutyl group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride involves its interaction with specific molecular targets. It is known to modulate neurotransmitter systems, ion channels, and nitric oxide synthesis . These interactions contribute to its effects on cellular processes and its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride apart is its unique combination of the aminobutyl and phenyl groups attached to the barbituric acid core

Properties

Molecular Formula

C14H18ClN3O3

Molecular Weight

311.76 g/mol

IUPAC Name

5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride

InChI

InChI=1S/C14H17N3O3.ClH/c15-9-5-4-8-14(10-6-2-1-3-7-10)11(18)16-13(20)17-12(14)19;/h1-3,6-7H,4-5,8-9,15H2,(H2,16,17,18,19,20);1H

InChI Key

NKKUNGAMPOLMSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)NC2=O)CCCCN.Cl

Origin of Product

United States

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